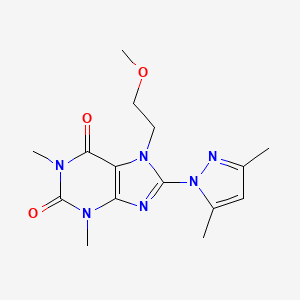
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20N6O3
- Molecular Weight : 332.36 g/mol
- CAS Number : 1013873-98-7
The compound features a purine core with specific substitutions that influence its biological interactions. The presence of the pyrazole moiety is significant for its pharmacological activity.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the methoxyethyl group.
- Methylation at specific positions on the purine structure.
These synthetic routes are optimized to yield high purity and biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and monoamine oxidase (MAO), which are crucial in various metabolic pathways .
- Receptor Binding : It exhibits binding affinity to certain receptors involved in cellular signaling pathways, potentially modulating physiological responses.
Pharmacological Activities
Research indicates that this compound possesses a range of pharmacological activities:
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have shown significant anti-inflammatory properties. For instance, derivatives have been tested against carrageenan-induced edema models in mice .
- Antimicrobial Activity : Some studies have reported promising antimicrobial effects against various bacterial strains such as E. coli and S. aureus. The structure's modifications can enhance its efficacy against these pathogens .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, making them candidates for cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-9-8-10(2)21(17-9)14-16-12-11(20(14)6-7-24-5)13(22)19(4)15(23)18(12)3/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZTMDNVKBZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














